5-{[4-(3-chlorophenyl)piperazin-1-yl](2,4-dichlorophenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
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Overview
Description
The compound contains several functional groups including a piperazine ring, a triazole ring, a thiazole ring, and multiple chlorophenyl groups. These groups are common in many pharmaceuticals and agrochemicals due to their ability to modulate the pharmacokinetic properties of a drug substance .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step protocols involving reactions like esterification, hydrazination, salt formation, and cyclization .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The structure would likely be confirmed using techniques like High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using techniques like NMR . The compound’s properties would be influenced by factors like its molecular structure, functional groups, and stereochemistry.Properties
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-(2,4-dichlorophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl3N5O2S/c26-15-3-1-4-17(13-15)31-8-10-32(11-9-31)21(18-7-6-16(27)14-19(18)28)22-24(34)33-25(36-22)29-23(30-33)20-5-2-12-35-20/h1-7,12-14,21,34H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZVPIKANLIPEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(C3=C(C=C(C=C3)Cl)Cl)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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